
1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an azepane ring, an indole moiety, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the indole derivative in the presence of a base.
Attachment of the Azepane Ring: The azepane ring can be attached via nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the indole-sulfonyl intermediate.
Final Coupling: The final step involves coupling the pyrrolidin-2-one moiety with the intermediate compound through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents on the indole or azepane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely and are typically elucidated through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(piperidin-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone: Similar structure but with a piperidine ring instead of an azepane ring.
1-(morpholin-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring systems
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfonylindol-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c26-21(23-11-5-1-2-6-12-23)16-25-15-20(18-9-3-4-10-19(18)25)30(28,29)17-22(27)24-13-7-8-14-24/h3-4,9-10,15H,1-2,5-8,11-14,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRNMKLHXWGYHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
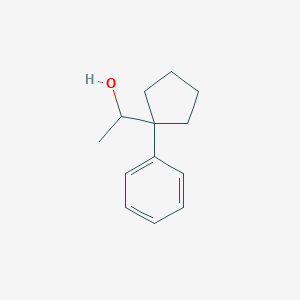
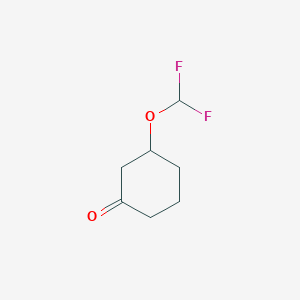
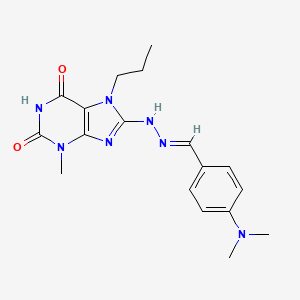
![4-cyano-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2390177.png)



![3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2390182.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2390183.png)
![4-Aminobicyclo[2.2.1]heptan-1-ol](/img/structure/B2390184.png)
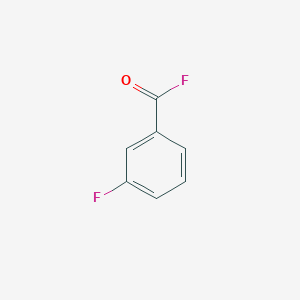
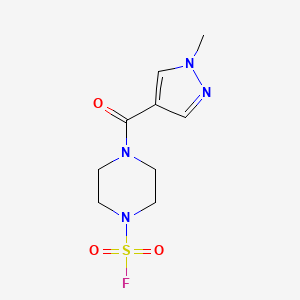
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2390191.png)

